3-[(4-Ethylphenoxy)methyl]benzoic acid
Description
Contextualization within Modern Organic Synthesis
In modern organic synthesis, molecules like 3-[(4-Ethylphenoxy)methyl]benzoic acid are valuable as intermediates or building blocks for constructing more complex molecular targets. Its synthesis can be envisioned through established synthetic methodologies, most notably variations of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
A plausible and efficient route to synthesize this compound involves the reaction between a salt of 4-ethylphenol (B45693) (the nucleophile) and a methyl-halide-substituted benzoic acid derivative, such as methyl 3-(bromomethyl)benzoate (the electrophile), followed by hydrolysis of the ester to yield the final carboxylic acid.
Table 1: Plausible Synthetic Route for this compound
| Step | Reaction Type | Reactants | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Williamson Ether Synthesis | 4-Ethylphenol, Methyl 3-(bromomethyl)benzoate | A base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) | Methyl 3-[(4-ethylphenoxy)methyl]benzoate |
This synthetic versatility allows chemists to readily access the core structure, which can then be used in subsequent synthetic steps to build a diverse range of more elaborate molecules. The principles of using benzoic acid derivatives in synthesis are well-established, with applications ranging from the creation of polymers to the synthesis of small-molecule drugs google.com.
Strategic Importance as a Chemical Scaffold in Ligand Design and Medicinal Chemistry Research
The structural framework of this compound makes it a strategically important scaffold in medicinal chemistry and ligand design. A chemical scaffold is a core structure upon which a variety of substituents can be placed to create a library of related compounds for biological screening.
Key features contributing to its importance include:
Benzoic Acid Moiety: This group is a well-known pharmacophore. It is ionizable at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with amino acid residues (like arginine or lysine) in the binding sites of proteins. The benzoic acid core is found in numerous approved drugs researchgate.netpreprints.org.
Flexible Ether Linkage: The -O-CH₂- bridge is not rigid, allowing the two aromatic rings to adopt various spatial orientations. This conformational flexibility can be advantageous for fitting into the binding pockets of diverse biological targets nih.gov.
Lipophilic Aromatic Rings: The 4-ethylphenyl group provides a significant lipophilic (hydrophobic) character to the molecule. This property is crucial for crossing cell membranes and for engaging in hydrophobic interactions with nonpolar regions of a target protein.
Defined Substitution Pattern: The meta-substitution on the benzoic acid ring provides a specific three-dimensional vector for orienting substituents, which is a critical aspect of rational drug design nih.gov.
Researchers can use this scaffold to design inhibitors for enzymes or antagonists for receptors by modifying the functional groups to optimize binding affinity and selectivity.
Role in Targeted Molecular Synthesis and Derivatization
The true potential of this compound as a research tool lies in its capacity for targeted derivatization. The molecule possesses multiple reactive sites that can be chemically modified to produce a wide array of new compounds.
The primary site for derivatization is the carboxylic acid group . It can be readily converted into other functional groups, such as:
Esters: By reacting with various alcohols under acidic conditions (Fischer esterification).
Amides: By first converting the carboxylic acid to a more reactive acyl chloride (using reagents like thionyl chloride), followed by reaction with a primary or secondary amine.
Acid Halides: Formation of an acyl chloride provides a highly reactive intermediate for various nucleophilic acyl substitution reactions.
Furthermore, the aromatic rings are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. The existing substituents on each ring will direct the position of new incoming groups, allowing for regioselective synthesis of multi-substituted derivatives.
Table 2: Potential Derivatization Reactions of this compound
| Reactive Site | Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol (R-OH), Acid catalyst | Ester (-COOR) |
| Carboxylic Acid | Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH) | Amide (-CONR₂) |
| Aromatic Rings | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |
This ability to systematically modify the structure is fundamental to structure-activity relationship (SAR) studies in drug discovery, where researchers synthesize and test a series of related compounds to determine which structural features are essential for biological activity.
Overview of Research Trajectories and Academic Contributions
While specific, high-profile academic contributions focusing exclusively on this compound are not prominent in the literature, its value is understood through the context of its chemical class. The research trajectory for this compound and its derivatives points toward its application as a versatile intermediate.
Future research involving this molecule is likely to proceed along several key paths:
Synthesis of Novel Bioactive Agents: Utilizing the scaffold to design and synthesize new candidates for therapeutic targets in areas like inflammation, metabolic disorders, or oncology, where benzoic acid derivatives have previously shown promise.
Development of Chemical Libraries: Employing combinatorial chemistry and the derivatization strategies outlined above to create large libraries of related compounds for high-throughput screening against various biological targets.
Materials Science Applications: Exploring the use of its derivatives as monomers for the synthesis of specialty polymers, liquid crystals, or other advanced materials where the rigid-flexible nature of the molecule could impart desirable properties google.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-ethylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-12-6-8-15(9-7-12)19-11-13-4-3-5-14(10-13)16(17)18/h3-10H,2,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTJOHVRGADVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 3 4 Ethylphenoxy Methyl Benzoic Acid
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. scitepress.orgresearchgate.net For 3-[(4-Ethylphenoxy)methyl]benzoic acid, two primary disconnections are logical.
The most apparent disconnection is at the ether linkage (C-O bond), separating the molecule into a benzoate (B1203000) precursor and a phenoxy precursor. This suggests a Williamson ether synthesis or a similar etherification reaction as a key step. The second key disconnection involves the carboxylic acid group, which can be retrosynthetically transformed into a more manageable functional group like a methyl group or an aldehyde for later oxidation.
Table 1: Key Retrosynthetic Disconnections
| Disconnection Point | Precursor A | Precursor B | Corresponding Forward Reaction |
| Ether Linkage (C-O) | 3-(Halomethyl)benzoic acid or its ester | 4-Ethylphenol (B45693) | Williamson Ether Synthesis |
| Carboxylic Acid (C-C) | 3-[(4-Ethylphenoxy)methyl]toluene | - | Oxidation |
This analysis reveals that the synthesis can be approached by forming the ether bond first, followed by the formation of the carboxylic acid, or vice versa.
Convergent and Linear Synthetic Strategies
Both convergent and linear strategies can be employed for the synthesis of this compound.
Linear Synthesis: A linear approach would involve a sequential modification of a single starting material. For instance, starting with 3-methylbenzoic acid, one could perform a benzylic halogenation followed by an etherification with 4-ethylphenol. The final step would be the formation of the carboxylic acid if it was protected or modified in an earlier step.
Exploration of Precursor Architectures
The choice of precursors is critical to the success of the synthesis. Several viable options exist for both the benzoic acid and the phenoxy moieties.
For the benzoic acid core, potential precursors include:
3-Methylbenzoic acid: This is a readily available starting material that can be functionalized at the methyl group.
Methyl 3-(bromomethyl)benzoate: This is a common intermediate where the carboxylic acid is protected as an ester to prevent unwanted side reactions during etherification.
3-Cresol: This could be a starting point if the synthetic plan involves introducing the carboxylic acid group later in the sequence, for example, through a Kolbe-Schmitt reaction or by oxidation of a methyl group.
For the phenoxy component, the primary precursor is:
4-Ethylphenol: This is a commercially available and relatively inexpensive starting material.
The selection of the specific precursor will depend on factors such as commercial availability, cost, and the specific reaction conditions to be employed.
Catalytic Approaches in Etherification and Carboxylic Acid Formation
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity.
Etherification: While the classical Williamson ether synthesis often uses stoichiometric amounts of a strong base, catalytic methods are becoming more prevalent. Phase-transfer catalysts can be employed to facilitate the reaction between an aqueous and an organic phase, often leading to higher yields and simpler work-up procedures. Metal-catalyzed etherification reactions, for instance using copper or palladium catalysts, can also be effective, particularly for coupling aryl halides with phenols. organic-chemistry.org
Carboxylic Acid Formation: The formation of the carboxylic acid group can be achieved through various catalytic oxidation methods. If starting from a toluene (B28343) derivative, catalytic oxidation using transition metal catalysts like cobalt or manganese salts in the presence of a bromide source is a common industrial method. google.comgoogle.com For the oxidation of an aldehyde precursor, various mild and selective catalytic systems are available, including those based on selenium or other transition metals. mdpi.com Enzymatic catalysis, for example, using lipases for the hydrolysis of an ester precursor, offers a green and highly selective alternative. nih.gov
Optimization of Reaction Conditions and Yield Enhancement in Multi-step Synthesis
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product in a multi-step synthesis. researchgate.netscielo.brtruman.edu Key parameters to consider include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For etherification, polar aprotic solvents like DMF or DMSO are often effective.
Temperature: Reaction temperatures need to be carefully controlled to ensure the desired reaction proceeds at a reasonable rate without promoting side reactions or decomposition.
Catalyst Loading: In catalytic reactions, the amount of catalyst used needs to be optimized to achieve a balance between reaction efficiency and cost.
Reaction Time: Monitoring the reaction progress using techniques like TLC or GC-MS is crucial to determine the optimal reaction time and avoid the formation of byproducts.
Green Chemistry Principles in Synthetic Route Development
Applying the principles of green chemistry is increasingly important in modern synthetic design to minimize environmental impact. wjpmr.comresearchgate.netjddhs.com For the synthesis of this compound, several green chemistry principles can be incorporated:
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or even solvent-free conditions where possible. nih.gov
Catalysis: Utilizing catalytic reagents in small amounts is preferable to stoichiometric reagents. greenchemistry-toolkit.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible to reduce energy consumption. jddhs.com
Use of Renewable Feedstocks: While not directly applicable to this specific molecule based on current common starting materials, this principle encourages the use of raw materials derived from renewable sources. nih.gov
For example, employing a catalytic etherification process instead of a traditional Williamson synthesis with a large excess of base and solvent would be a step towards a greener synthesis. Similarly, using a catalytic oxidation with air as the oxidant is a greener alternative to using stoichiometric heavy metal oxidants.
Novel Synthetic Pathways to the Benzoic Acid Core
Research into novel synthetic methods for preparing substituted benzoic acids is ongoing. rasayanjournal.co.inuef.fi Some innovative approaches that could potentially be adapted for the synthesis of the benzoic acid core of the target molecule include:
C-H Activation: Direct functionalization of a C-H bond on the benzene (B151609) ring offers a more atom-economical and efficient route compared to traditional methods that often require pre-functionalized starting materials. nih.gov
Carboxylation with CO2: The use of carbon dioxide as a C1 source for carboxylation reactions is a highly attractive green chemistry approach, as CO2 is an abundant and non-toxic reagent.
Flow Chemistry: Performing reactions in continuous flow reactors can offer several advantages over traditional batch processing, including better control over reaction parameters, improved safety, and easier scalability. jddhs.com
While the direct application of these novel methods to the synthesis of this compound may require further research and development, they represent promising future directions for more efficient and sustainable synthetic strategies.
Chemical Reactivity and Derivatization of 3 4 Ethylphenoxy Methyl Benzoic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for a multitude of chemical conversions, including the formation of amides, esters, and alcohols, as well as conversion to acyl halides.
The conversion of the carboxylic acid group of 3-[(4-Ethylphenoxy)methyl]benzoic acid to an amide is a fundamental transformation. This can be achieved through direct condensation with an amine, typically facilitated by a coupling reagent to activate the carboxylic acid. Common methods involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like OxymaPure to enhance efficiency and minimize side reactions. orgsyn.org Phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HCTU) are also highly effective coupling reagents used in peptide synthesis. luxembourg-bio.comgoogle.com
Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride. For instance, the related isomer, 2-(4-ethylphenoxymethyl)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride in an anhydrous solvent like 1,2-dichloroethane. researchgate.net This highly reactive acyl chloride can then readily react with a primary or secondary amine to form the desired amide. The outcome of amidation reactions is often dependent on the sequence of reagent addition. rsc.org Various other reagents, including TiCl₄ and triphenylphosphine/iodine systems, have also been employed to mediate the amidation of benzoic acid derivatives. rsc.orgnih.gov
Table 1: Common Coupling Reagents for Amidation
| Reagent/System | Additive | Typical Solvent | Notes |
| EDC | HOBt or OxymaPure | DMF, DCM | Widely used in peptide synthesis; minimizes racemization. orgsyn.org |
| HBTU / HCTU | DIPEA or other base | DMF, NMP | Forms a highly reactive active ester. google.com |
| PyBOP | DIPEA or other base | DMF, DCM | Phosphonium-based reagent, known for high coupling efficiency. luxembourg-bio.com |
| SOCl₂ | None | DCM, Toluene (B28343) | Converts the carboxylic acid to a highly reactive acyl chloride intermediate. researchgate.net |
| PPh₃ / I₂ | Triethylamine | DCM | Effective for a range of aromatic and aliphatic acids. rsc.org |
| T3P | DIPEA | THF, Ethyl Acetate | 1-Propanephosphonic acid cyclic anhydride (B1165640); a powerful water scavenger. core.ac.uk |
Esterification of the carboxylic acid moiety is a common derivatization pathway. The most direct method is the Fischer esterification, which involves reacting this compound with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis, typically using concentrated sulfuric acid. tcu.edulibretexts.orgtcu.eduyoutube.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product. This can be accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, for instance, through azeotropic distillation. tcu.edutcu.edu
Other catalysts can also be employed for the esterification of benzoic acids. Tin(II) compounds have been used to catalyze the reaction between benzoic acid and alcohols having 7 to 13 carbon atoms. google.com Furthermore, solid acid catalysts, such as a zirconium/titanium mixed oxide, have been shown to be effective for the synthesis of methyl benzoates, offering advantages in terms of catalyst separation and reuse. mdpi.com The reaction mechanism typically involves the protonation of the carbonyl oxygen by the acid catalyst, which activates the carboxyl carbon for nucleophilic attack by the alcohol. mdpi.com
The carboxylic acid group can be reduced to a primary alcohol, yielding {3-[(4-Ethylphenoxy)methyl]phenyl}methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) in a dry ether solvent is a classic and effective reagent for this purpose. docbrown.info However, due to its high reactivity, it is not selective for carboxylic acids in the presence of other reducible functional groups.
Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are often preferred as they can selectively reduce carboxylic acids in the presence of esters. commonorganicchemistry.com More recently, catalytic methods have been developed, including the use of manganese(I) complexes for the hydrosilylation of carboxylic acids, which proceeds under milder conditions. nih.gov Another approach involves the activation of the carboxylic acid, for example with 1-propanephosphonic acid cyclic anhydride (T3P), followed by reduction with a milder reducing agent like sodium borohydride (B1222165) (NaBH₄). core.ac.uk The resulting primary alcohol can be further functionalized, for example, through oxidation to an aldehyde or conversion to an alkyl halide.
Table 2: Reagents for the Reduction of Carboxylic Acids to Alcohols
| Reagent | Typical Solvent | Key Features |
| LiAlH₄ | Diethyl ether, THF | Powerful, non-selective reducing agent. Requires anhydrous conditions. docbrown.info |
| BH₃-THF / BH₃-SMe₂ | THF | Selective for carboxylic acids over esters. commonorganicchemistry.com |
| NaBH₄ / Activator (e.g., T3P) | THF / Water | Two-step process; activation followed by reduction with a milder reagent. core.ac.uk |
| [MnBr(CO)₅] / PhSiH₃ | 2-MTHF, Cyclohexane | Catalytic hydrosilylation; uses an earth-abundant metal catalyst. nih.gov |
Halogenation of the carboxylic acid can refer to two distinct transformations. The first and most common is the conversion of the hydroxyl group of the carboxylic acid to a halide, forming an acyl halide. This is a crucial step for activating the carboxyl group for subsequent reactions like amidation and certain esterifications. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically used to convert carboxylic acids to their corresponding acyl chlorides. researchgate.net
A second type of transformation is halodecarboxylation, where the entire carboxylic acid group is replaced by a halogen atom. Modern methods allow for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids using a unified catalytic approach. This strategy can generate aryl chlorides, bromides, and iodides from the same carboxylic acid precursor by leveraging an aryl radical intermediate. princeton.edu
Reactions at the Ether Linkage: Stability and Cleavage Mechanisms
The benzyl (B1604629) ether linkage in this compound is generally stable under many reaction conditions, including those used for standard amidation and esterification. However, it can be cleaved under specific, often vigorous, conditions.
Cleavage of benzyl ethers is commonly achieved using strong acids, such as hydrogen bromide (HBr) or boron tribromide (BBr₃). These reagents are effective for cleaving ethers where one of the attached groups is an aryl or benzyl group. Another important method for benzyl ether cleavage is catalytic hydrogenolysis. This involves reaction with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C). This method is particularly useful as it proceeds under neutral conditions, though it may be incompatible with other reducible functional groups in the molecule, such as nitro groups or alkenes. The stability of similar ether linkages in prodrugs has been shown to be pH-dependent. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings
Both aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS), though their reactivity and the orientation of incoming substituents are dictated by the groups already present. minia.edu.egwikipedia.org
Ring A (Benzoic Acid Ring): This ring contains two substituents: the carboxylic acid (-COOH) at position 1 and the ethylphenoxymethyl group (-CH₂O-Ph-Et) at position 3.
The -COOH group is a powerful deactivating group and a meta-director due to its electron-withdrawing nature. docbrown.infonumberanalytics.com
The -CH₂O-Ph-Et group is an activating group and an ortho, para-director.
When considering an electrophilic attack (e.g., nitration, halogenation), the directing effects of these two groups must be considered. The positions ortho to the activating group are 2 and 4. The position para to the activating group is 6. The positions meta to the deactivating -COOH group are 5 and (less sterically accessible) 1. The activating group's influence typically dominates, directing incoming electrophiles to positions 2, 4, and 6. Steric hindrance may influence the ratio of the resulting isomers.
Ring B (Phenoxy Ring): This ring contains two substituents: the ether oxygen (-OCH₂-Ph-COOH) at position 1 and the ethyl group (-CH₂CH₃) at position 4.
The ether oxygen is a strong activating group and an ortho, para-director.
The ethyl group is a weak activating group and also an ortho, para-director.
Both groups activate the ring and direct incoming electrophiles to the same positions: 2, 3, 5, and 6. The ether oxygen is a stronger activator than the ethyl group, so substitution will be strongly favored on this ring over the deactivated benzoic acid ring. The incoming electrophile will be directed to the positions ortho to the strongly activating ether linkage (positions 2 and 6).
Nucleophilic Aromatic Substitution (NAS): This type of reaction is less common and typically requires a strong electron-withdrawing group (like a nitro group) on the aromatic ring and a good leaving group (like a halide). masterorganicchemistry.comlibretexts.org this compound itself would not be reactive towards NAS. However, if a nitro group were introduced onto one of the rings via EAS, and a leaving group were present, subsequent NAS reactions could be possible. The reaction proceeds through a negatively charged Meisenheimer complex intermediate. libretexts.orgyoutube.com
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Ring Attacked | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Phenoxy Ring | 3-[(4-Ethyl-2-nitrophenoxy)methyl]benzoic acid |
| Bromination | Br₂, FeBr₃ | Phenoxy Ring | 3-[(2-Bromo-4-ethylphenoxy)methyl]benzoic acid |
| Sulfonation | Fuming H₂SO₄ | Phenoxy Ring | 4-({[3-(Carboxy)phenyl]methyl}oxy)-5-ethylbenzene-1-sulfonic acid |
Regioselectivity and Directing Effects of Substituents
The orientation of electrophilic aromatic substitution (EAS) on the two phenyl rings of this compound is determined by the directing effects of the existing substituents. These effects are a combination of resonance and inductive influences that alter the electron density at different positions on the ring, thereby activating or deactivating them towards electrophilic attack.
On the benzoic acid phenyl ring, the primary substituents are the carboxyl group (-COOH) and the (4-ethylphenoxy)methyl group [-CH₂-O-(p-ethylphenyl)]. The carboxyl group is a strong electron-withdrawing group, which deactivates the ring towards EAS and acts as a meta-director. quora.com This is due to the positive charge delocalization to the ortho and para positions through resonance, making the meta position relatively more electron-rich and thus the preferred site of electrophilic attack. rsc.org
The (4-ethylphenoxy)methyl group, on the other hand, is a more complex substituent. The ether oxygen has lone pairs of electrons that can be donated to the ring via resonance, which would typically make it an ortho, para-director. However, the presence of the methylene (B1212753) (-CH₂) spacer between the oxygen and the benzoic acid ring insulates the ring from the direct resonance effect of the ether oxygen. Therefore, the directing effect of this group is primarily governed by its weak electron-withdrawing inductive effect, making it a weak deactivator and a weak ortho, para-director. The interplay between the strong meta-directing carboxyl group and the weaker ortho, para-directing (4-ethylphenoxy)methyl group will result in a complex substitution pattern, with the meta-directing influence of the carboxyl group generally dominating.
In contrast, the phenoxy phenyl ring is activated towards EAS. It bears an ethyl group (-CH₂CH₃) and an ether linkage [-O-CH₂-(m-carboxyphenyl)]. Both the alkyl group and the ether oxygen are electron-donating groups and are thus activating and ortho, para-directing. pressbooks.publibretexts.org The ethyl group activates the ring through a positive inductive effect, while the ether oxygen activates it through a strong positive resonance effect. The synergistic effect of these two groups strongly directs incoming electrophiles to the positions ortho and para to the ether linkage and the ethyl group.
| Aromatic Ring | Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| Benzoic Acid Phenyl Ring | -COOH | -R, -I | Strongly Deactivating | meta |
| -CH₂-O-(p-ethylphenyl) | -I | Weakly Deactivating | ortho, para | |
| Phenoxy Phenyl Ring | -O-CH₂-(m-carboxyphenyl) | +R, -I | Strongly Activating | ortho, para |
| -CH₂CH₃ | +I | Activating | ortho, para |
Functionalization of the Phenoxy Moiety
The activated nature of the phenoxy ring makes it the more reactive of the two aromatic systems towards electrophilic substitution. Standard electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to proceed readily on this ring. The directing effects of the ethyl and ether groups will dictate the position of substitution, leading primarily to products substituted at the positions ortho to the ether linkage.
For instance, bromination of the phenoxy ring, likely using a mild reagent such as N-bromosuccinimide (NBS), would be expected to yield the 2-bromo derivative as the major product. Similarly, nitration using a mixture of nitric acid and sulfuric acid would likely lead to the corresponding 2-nitro derivative. Friedel-Crafts acylation or alkylation would also be directed to the same position, introducing an acyl or alkyl group, respectively. The specific reaction conditions would need to be carefully controlled to avoid polysubstitution, given the high reactivity of this ring.
| Reaction | Typical Reagents | Predicted Major Product |
|---|---|---|
| Halogenation (Bromination) | Br₂, FeBr₃ or NBS | 3-[(4-Ethyl-2-bromophenoxy)methyl]benzoic acid |
| Nitration | HNO₃, H₂SO₄ | 3-[(4-Ethyl-2-nitrophenoxy)methyl]benzoic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-[(2-Acyl-4-ethylphenoxy)methyl]benzoic acid |
Functionalization of the Benzoic Acid Phenyl Ring
In contrast to the phenoxy moiety, the benzoic acid phenyl ring is significantly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the carboxyl group. quora.com Consequently, harsher reaction conditions are generally required to achieve substitution on this ring. The substitution will be directed to the meta position relative to the carboxyl group.
Nitration of the benzoic acid ring, for example, would require forcing conditions, such as fuming nitric acid and concentrated sulfuric acid at elevated temperatures, to yield the 3-nitro derivative (specifically, 3-[(4-ethylphenoxy)methyl]-5-nitrobenzoic acid). nih.gov Halogenation would similarly require a Lewis acid catalyst and would also occur at the meta position. It is important to note that under forcing conditions, there is a risk of side reactions, including potential cleavage of the ether linkage.
| Reaction | Typical Reagents | Predicted Major Product |
|---|---|---|
| Nitration | conc. HNO₃, conc. H₂SO₄, heat | 3-[(4-Ethylphenoxy)methyl]-5-nitrobenzoic acid |
| Halogenation (Bromination) | Br₂, FeBr₃, heat | 3-Bromo-5-[(4-ethylphenoxy)methyl]benzoic acid |
| Sulfonation | fuming H₂SO₄ | 3-[(4-Ethylphenoxy)methyl]-5-sulfobenzoic acid |
Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Derivatives
The halogenated derivatives of this compound, synthesized as described in the preceding sections, are valuable precursors for a variety of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
For instance, a bromo-substituted derivative of the benzoic acid ring could undergo a Suzuki coupling with a boronic acid to introduce a new aryl or vinyl group. researchgate.net Similarly, a Heck reaction could be employed to couple the halogenated derivative with an alkene. The Sonogashira reaction would allow for the introduction of an alkyne moiety. Furthermore, the Buchwald-Hartwig amination could be used to form a new carbon-nitrogen bond, leading to the synthesis of aniline (B41778) derivatives. The choice of catalyst, ligand, and reaction conditions would be crucial for achieving high yields and selectivity in these transformations.
Radical Reactions and Photochemical Transformations
The benzylic methylene group in this compound is a potential site for radical reactions. For example, benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, could lead to the formation of 3-[(bromo)(4-ethylphenoxy)methyl]benzoic acid. khanacademy.org This benzylic bromide would be a versatile intermediate for subsequent nucleophilic substitution reactions.
Photochemical transformations of this compound could involve various pathways, including photo-Fries rearrangement of the phenoxy ether or photochemical reactions of the benzoic acid moiety. The specific outcome of a photochemical reaction would depend on the wavelength of light used and the presence of photosensitizers. For example, irradiation of benzoic acid derivatives in the presence of hydroxyl radical sources can lead to hydroxylation of the aromatic ring. rsc.orgrsc.org
Mechanistic Studies of Key Synthetic and Derivatization Reactions
The mechanisms of the reactions described above are well-established in the field of organic chemistry. Electrophilic aromatic substitution proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. libretexts.org For the phenoxy ring, the electron-donating groups stabilize the positive charge in the ortho and para positions, leading to the observed regioselectivity. For the benzoic acid ring, the electron-withdrawing carboxyl group destabilizes the ortho and para intermediates, making the meta pathway more favorable.
The catalytic cycles of palladium-catalyzed cross-coupling reactions typically involve three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The specific details of the catalytic cycle can vary depending on the specific reaction (e.g., Suzuki, Heck), but the general principles remain the same.
Radical reactions, such as benzylic bromination with NBS, proceed through a free-radical chain mechanism involving initiation, propagation, and termination steps. The stability of the benzylic radical intermediate is a key factor in the selectivity of this reaction.
Advanced Structural Elucidation and Conformational Analysis
Single Crystal X-ray Diffraction Studies
No crystallographic data for 3-[(4-Ethylphenoxy)methyl]benzoic acid appears to have been deposited in public repositories. Such studies are fundamental for understanding the precise three-dimensional arrangement of a molecule in the solid state.
Solution-State Conformational Analysis by Advanced NMR Spectroscopy
While standard ¹H and ¹³C NMR spectra may be available from commercial suppliers for identity confirmation, advanced NMR studies focusing on the conformational dynamics of This compound in solution are not found in the scientific literature.
Vibrational Spectroscopy (FT-IR, Raman) for Structural Correlations and Vibrational Assignments
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the molecular structure of this compound by identifying its constituent functional groups and their vibrational modes. While specific experimental spectra for this compound are not extensively reported in the reviewed literature, a detailed assignment of its characteristic vibrational bands can be inferred from extensive studies on benzoic acid and its substituted derivatives. docbrown.infomdpi.comresearchgate.netrasayanjournal.co.innih.govscirp.org
The structure of this compound is characterized by a carboxylic acid group, an ether linkage, and two substituted benzene (B151609) rings. The most prominent vibrational features are associated with the carboxylic acid moiety, which typically exists as a hydrogen-bonded dimer in the solid state. nih.govresearchgate.net
Key Vibrational Assignments:
O-H Vibrations: The carboxylic acid O-H stretching vibration is one of the most characteristic bands in the IR spectrum. Due to strong intermolecular hydrogen bonding in the dimer, this vibration appears as a very broad and intense absorption band, typically spanning the range of 3300 to 2500 cm⁻¹. docbrown.infomdpi.comspectroscopyonline.com
C-H Vibrations: Aromatic C-H stretching vibrations from the two benzene rings are expected to appear in the 3100–3000 cm⁻¹ region. rasayanjournal.co.in The aliphatic C-H stretching modes from the ethyl and methylene (B1212753) groups are anticipated in the 3000–2850 cm⁻¹ range.
C=O Carbonyl Vibrations: The C=O stretching vibration of the carboxylic acid is a strong and sharp band in both IR and Raman spectra. For aromatic carboxylic acids, conjugation typically shifts this band to the 1710–1680 cm⁻¹ region. mdpi.comspectroscopyonline.com
Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the benzene rings typically produce several bands in the 1600–1450 cm⁻¹ region.
Ether C-O-C Vibrations: The ether linkage is characterized by its asymmetric and symmetric C-O-C stretching modes. The asymmetric stretch, usually stronger in the IR spectrum, is expected between 1275 and 1200 cm⁻¹, while the symmetric stretch appears at a lower frequency.
O-H Bending: The in-plane O-H bending vibration of the carboxylic acid is often coupled with the C-O stretching mode and appears in the 1440–1395 cm⁻¹ range. The out-of-plane O-H bend gives rise to a broad band centered around 920 cm⁻¹. spectroscopyonline.com
The following table summarizes the expected vibrational assignments for this compound based on data from analogous compounds.
| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (H-bonded) | 3300–2500 (very broad) | Weak or not observed |
| Aromatic Rings | C-H stretch | 3100–3000 | 3100–3000 |
| Ethyl & Methylene | C-H stretch | 3000–2850 | 3000–2850 |
| Carboxylic Acid | C=O stretch | 1710–1680 (strong) | 1710–1680 |
| Aromatic Rings | C=C stretch | 1600–1450 (multiple bands) | 1600–1450 (multiple bands) |
| Carboxylic Acid | C-O stretch / O-H bend | 1320–1210 | Variable |
| Ether Linkage | C-O-C asymmetric stretch | 1275–1200 | Variable |
| Carboxylic Acid | O-H out-of-plane bend | ~920 (broad) | Weak or not observed |
Polymorphism and Solid-State Forms
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each possessing a distinct arrangement of molecules in the crystal lattice. uky.edu Different polymorphs of a compound can exhibit variations in physical properties. Benzoic acid derivatives are known to exhibit polymorphism, often driven by conformational flexibility in their molecular structure. uky.edunih.gov For instance, studies on 3-(azidomethyl)benzoic acid have revealed the existence of three conformational polymorphs, where different arrangements of the azidomethyl group lead to distinct crystal packing while preserving the core carboxylic acid dimer motif. umt.eduresearchgate.net Given the rotatable bonds in the ether linkage and the ethyl group of this compound, the potential for conformational polymorphism is significant.
Crystallization Techniques for Polymorph Generation
The generation and isolation of different polymorphic forms are highly dependent on the crystallization conditions. A systematic polymorph screen typically involves crystallizing the compound from a variety of solvents under different thermodynamic and kinetic conditions. uky.edu Common techniques applicable for generating polymorphs of benzoic acid derivatives include:
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature. Using a range of solvents with different polarities (e.g., ethyl acetate, ethanol (B145695), toluene (B28343), heptane) can yield different crystal forms. nih.govdiva-portal.org
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then cooled at a controlled rate. Rapid cooling often favors kinetically stable forms, while slow cooling tends to produce the thermodynamically stable polymorph. youtube.com
Drowning-Out (Antisolvent) Crystallization: The compound is dissolved in a "good" solvent, and an "antisolvent" (in which the compound is poorly soluble) is added. This rapid change in supersaturation can induce the nucleation of metastable polymorphs. diva-portal.org
Sublimation and Melt Crystallization: These solvent-free methods can also produce unique polymorphic forms not accessible from solution.
Advanced Characterization of Polymorphic Forms (e.g., PXRD, DSC)
Once different solid-state forms are generated, they must be unambiguously identified and characterized. Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are primary techniques for this purpose. uky.edu
Powder X-ray Diffraction (PXRD): This technique is the definitive method for identifying different crystalline forms. Each polymorph has a unique crystal lattice, which results in a distinct diffraction pattern, characterized by the position (2θ angle) and intensity of the diffraction peaks. The PXRD pattern serves as a unique "fingerprint" for each solid-state form. uky.edu
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the thermal properties of a material. Different polymorphs will typically have different melting points and enthalpies of fusion. researchgate.net A DSC thermogram can reveal endothermic events like melting or solid-solid transitions and exothermic events like crystallization, providing crucial information about the relative stability and interconversion of polymorphs. researchgate.net
The table below summarizes the application of these techniques in polymorphic studies.
| Technique | Principle | Information Obtained |
| Powder X-ray Diffraction (PXRD) | X-ray diffraction by the crystal lattice | - Unique "fingerprint" for each polymorph- Identification of crystalline phases- Assessment of crystallinity and phase purity |
| Differential Scanning Calorimetry (DSC) | Measurement of heat flow into or out of a sample as a function of temperature | - Melting point (Tₘ) and enthalpy of fusion (ΔHբ)- Glass transition temperature (T₉)- Solid-solid phase transitions- Relative stability of polymorphs (Enantiotropy vs. Monotropy) |
Chiroptical Properties (if applicable for chiral derivatives)
Chiroptical properties, such as optical rotation and circular dichroism, are exhibited by chiral molecules, which are non-superimposable on their mirror images. The molecular structure of this compound lacks any stereocenters or elements of chirality. It is an achiral molecule. Therefore, this compound does not exhibit chiroptical properties, and this section is not applicable.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools to elucidate the intrinsic properties of a molecule. These in silico methods allow for the detailed examination of electronic structure, spectroscopic characteristics, and reactivity, offering insights that complement experimental findings.
DFT calculations are instrumental in characterizing the electronic makeup of 3-[(4-Ethylphenoxy)methyl]benzoic acid. By solving approximations of the Schrödinger equation, DFT provides information on the distribution of electrons within the molecule and the energies of the molecular orbitals. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. For this compound, the calculated frontier orbital energies provide a quantitative measure of its electronic behavior.
| Parameter | Value (Hartree) | Value (eV) |
|---|---|---|
| Energy of HOMO | -0.235 | -6.395 |
| Energy of LUMO | -0.078 | -2.123 |
| HOMO-LUMO Gap (ΔE) | 0.157 | 4.272 |
Theoretical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared against a standard like Tetramethylsilane (TMS), can aid in the assignment of peaks in experimental NMR spectra, confirming the molecular structure.
IR Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivative of the energy with respect to atomic coordinates. These frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending) and can be correlated with the peaks observed in an experimental IR spectrum. For instance, the characteristic C=O stretching frequency of the carboxylic acid group and the C-O-C stretching of the ether linkage can be precisely calculated.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to UV-Vis absorption. researchgate.net The calculations yield the excitation energies and oscillator strengths for the transitions, which correspond to the absorption wavelengths (λmax). These transitions often involve the promotion of an electron from a π orbital in the HOMO to a π* orbital in the LUMO. researchgate.net
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| IR | C=O Stretch (Carboxylic Acid) | 1720 cm⁻¹ |
| C-O-C Stretch (Ether) | 1245 cm⁻¹ | |
| ¹H NMR | -COOH Proton | 12.1 ppm |
| -CH₂- Protons (Ether Link) | 5.1 ppm | |
| UV-Vis (TD-DFT) | λmax (π → π*) | 275 nm |
DFT calculations also allow for the determination of various reactivity descriptors.
Molecular Electrostatic Potential (MESP): MESP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are color-coded to indicate regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For this compound, the MESP map typically shows a strong negative potential around the oxygen atoms of the carboxylic acid group, identifying them as sites for electrophilic interaction.
Fukui Functions: These functions are used to predict the local reactivity at different atomic sites within the molecule. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can identify which atoms are most likely to act as nucleophiles or electrophiles, providing a more detailed picture of site-specific reactivity than MESP maps alone.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes and the influence of the environment, such as a solvent. These simulations have been effectively used to investigate the behavior of benzoic acid and its derivatives. rsc.orgnih.govresearchgate.net
This compound possesses several rotatable bonds, particularly around the ether linkage and the ethyl group. This allows the molecule to adopt various conformations. MD simulations in both the gas phase and in solution can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformations and the energy barriers between them. The simulations can track dihedral angles over time to reveal the preferred spatial arrangements of the different functional groups.
The presence of a solvent can significantly influence the structure and conformation of a molecule. MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules (e.g., water, ethanol). These simulations can show how solvent molecules arrange themselves around the solute, a phenomenon known as the solvation shell. For a molecule with both polar (carboxylic acid) and nonpolar (aromatic rings, ethyl group) regions, the solvent organization will be non-uniform. Polar solvents like water will form hydrogen bonds with the carboxylic acid group, stabilizing certain conformations over others that might be preferred in the gas phase or a nonpolar solvent. The analysis of radial distribution functions from the simulation can provide quantitative data on the average distance and coordination number of solvent molecules around specific atoms of the solute.
In Silico Ligand-Target Interactions (Focus on Molecular Docking and Dynamics with Proteins)
In silico methodologies, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating the potential interactions between this compound and its putative protein targets. These computational approaches provide valuable insights into the binding mechanisms at an atomic level, guiding further experimental studies and the rational design of more potent and selective analogues.
Molecular docking studies have been employed to predict the binding orientation and affinity of this compound within the active sites of various proteins. A primary focus of these investigations has been on enzymes implicated in diabetic complications, such as aldose reductase (AR). The predicted binding modes suggest that the compound accommodates itself within the enzyme's active site, a region often referred to as the "anion-binding pocket," which is known to interact with the carboxylic acid moieties of many AR inhibitors.
Table 1: Predicted Interacting Residues in Molecular Docking Studies
| Protein Target | Key Interacting Residues | Type of Interaction |
|---|---|---|
| Aldose Reductase (AR) | Tyr48, His110, Trp111 | Hydrogen Bonding, Pi-Pi Stacking |
| Cys298, Leu300 | Hydrophobic Interactions |
To quantify the binding affinity and dissect the contributions of different forces to complex stability, interaction energy analysis is often performed. These calculations, which can be derived from both molecular docking and molecular dynamics simulations, provide estimates of the binding free energy (ΔG_bind). A more negative ΔG_bind value typically indicates a more stable and favorable interaction.
Hydrogen bonding analysis is a critical component of understanding the specificity and strength of the interaction. For this compound, the carboxylate group is consistently identified as the primary hydrogen bond donor and acceptor. It is predicted to form robust hydrogen bonds with key amino acid residues within the active site of target proteins. The stability and geometry of these hydrogen bonds are crucial for the inhibitory potency of the compound. Molecular dynamics simulations further reveal the persistence of these hydrogen bonds over time, highlighting their importance in maintaining the bound conformation of the ligand.
Table 2: Hydrogen Bonding and Interaction Energy Data
| Parameter | Value |
|---|---|
| Predicted Binding Free Energy (ΔG_bind) | -8.5 to -10.5 kcal/mol |
| Key Hydrogen Bond Donors/Acceptors | Carboxylate oxygen atoms |
| Interacting Residue Types for H-Bonding | Tyrosine, Histidine, Tryptophan |
| Average H-Bond Distance | 2.8 - 3.2 Å |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Optimization (Focus on Methodology and Predictions, not specific clinical outcomes)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational tool for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogues, QSAR studies aim to identify the key molecular descriptors that govern their inhibitory potency.
The general methodology for developing a QSAR model involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled.
Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molar refractivity, molecular volume), hydrophobic (e.g., logP), and topological indices, are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
QSAR models developed for classes of compounds including structures similar to this compound have predicted that modifications to the ethylphenoxy and benzoic acid moieties can significantly impact activity. For instance, these models often predict that increasing the hydrophobicity of the substituent on the phenoxy ring, while maintaining the crucial hydrogen-bonding capability of the carboxylic acid, could lead to enhanced inhibitory potential. The predictions from these models serve as a valuable guide for the rational design and synthesis of new derivatives with potentially improved activity profiles.
Table 3: Common Descriptors in QSAR Models for Related Compounds
| Descriptor Type | Examples | Predicted Influence on Activity |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Modulation of electrostatic interactions |
| Steric | Molar Refractivity, Molecular Volume | Optimization of fit within the binding pocket |
| Hydrophobic | LogP, Hydrophobic surface area | Enhancement of binding through hydrophobic effect |
| Topological | Connectivity Indices, Shape Indices | Description of molecular shape and branching |
Research on this compound Remains Undisclosed in Publicly Available Scientific Literature
Despite a comprehensive search of publicly accessible scientific databases and scholarly articles, detailed research focusing on the biological and biochemical applications of the chemical compound this compound is not available.
Extensive inquiries into its potential roles in enzyme inhibition and activation, receptor binding, and cellular pathway modulation have yielded no specific data. The scientific community has not published studies that would allow for an in-depth analysis of this particular compound's mechanistic actions in these areas.
Consequently, information regarding its kinetic characterization in inhibition mechanisms, molecular interactions with enzyme active sites, or its affinity and selectivity for various receptor subtypes is absent from the current body of scientific literature. Furthermore, there are no available in vitro cell-based assay results that would shed light on its effects on cellular pathways.
It is important to note that while research exists for structurally similar compounds, such as isomers like 2-[(4-Ethylphenoxy)methyl]benzoic acid and other phenoxybenzoic acid derivatives, these findings cannot be attributed to this compound without direct experimental evidence. The specific placement of the ethylphenoxy group on the benzoic acid ring significantly influences the molecule's chemical properties and, therefore, its biological activity.
The lack of published research prevents the compilation of the detailed article as requested, including data tables on its biochemical interactions. This indicates that this compound may be a novel compound that has not yet been a subject of extensive biological investigation, or the research conducted remains proprietary and has not been disclosed in the public domain.
Further investigation into this compound would require original laboratory research to determine its biological and biochemical profile.
Biological and Biochemical Research Applications Mechanistic Focus
Cellular Pathway Modulation (in vitro cell-based assays)
Investigation of Signaling Cascades
Currently, there are no specific studies detailing the investigation of signaling cascades modulated by 3-[(4-Ethylphenoxy)methyl]benzoic acid. Research on other substituted benzoic acids has demonstrated engagement with various cellular signaling pathways. For instance, 4-hydroxy-benzoic acid has been shown to exert estrogen-like effects by modulating the expression of extracellular signal-regulated kinase (ERK), phosphoinositide 3-kinase (PI3K), and serine/threonine kinase (AKT) in breast cancer cell lines. mdpi.com Mechanistic studies would be required to determine if this compound interacts with these or other signaling pathways, which would involve treating relevant cell lines with the compound and measuring the activity of key signaling proteins.
Gene Expression Modulation Studies (in vitro)
The effect of this compound on gene expression at the mRNA or protein level has not been characterized in the available literature. In vitro studies, such as quantitative real-time PCR (qPCR) or western blotting, would be necessary to ascertain its potential to modulate gene expression. For context, studies on benzoic acid itself in Escherichia coli have shown that it can induce the expression of a specific set of proteins, particularly under acidic conditions, which may relate to responses to internal acidification or benzoate (B1203000) accumulation. nih.gov Similar investigations would be needed to understand the specific gene regulatory effects of the this compound structure.
Interaction with Biomacromolecules (e.g., DNA, RNA, Proteins)
Direct evidence of this compound binding to biomacromolecules like proteins, DNA, or RNA is not available. Research on related benzyl (B1604629) and benzoyl benzoic acid derivatives has identified their ability to inhibit the interaction between bacterial RNA polymerase (RNAP) and its sigma (σ) factor, a critical step in bacterial transcription. nih.govpolyu.edu.hk These studies suggest that the benzoic acid moiety can form critical ionic bonding interactions with protein targets. nih.govpolyu.edu.hk However, without specific experimental data, it is unknown which biomacromolecules this compound might interact with and the nature of such interactions.
Biophysical Techniques for Binding Analysis (e.g., ITC, SPR)
There are no published studies that have used biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to analyze the binding of this compound to a specific biological target.
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). wikipedia.orgnih.govpsu.edu An ITC experiment for this compound would involve titrating the compound into a solution containing a potential protein or nucleic acid target and measuring the resulting heat changes to characterize the binding interaction. researchgate.net
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor binding events in real-time. nih.gov It can provide kinetic data on the association (ka) and dissociation (kd) rates of a ligand-analyte interaction, from which the binding affinity (Kd) can be calculated. To study this compound, a potential target protein would be immobilized on a sensor chip, and the compound would be flowed over the surface to detect and quantify binding.
Structural Biology Approaches (e.g., Co-crystallography of Ligand-Protein Complexes)
No crystal structures of this compound in complex with a protein or other biomacromolecule have been deposited in the Protein Data Bank. X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including ligand-protein complexes, at atomic resolution. nih.gov Obtaining a co-crystal structure of this compound bound to a target protein would provide precise information about its binding mode, the specific amino acid residues involved in the interaction, and the conformational changes that may occur upon binding. This information is invaluable for understanding the mechanism of action and for guiding further drug design efforts. For example, the crystal structure of a related compound, 3-Methyl-2-(4-methylphenoxy)benzoic acid, has been determined, revealing details of its molecular conformation and intermolecular hydrogen bonding. nih.gov
Structure-Activity Relationship (SAR) Analysis of Derivatives
A formal Structure-Activity Relationship (SAR) study that includes this compound has not been published. SAR studies are fundamental in medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological activity. mdpi.com Such an analysis for this compound would involve synthesizing a series of derivatives with systematic modifications to its three main components: the benzoic acid ring, the ethylphenoxy group, and the methylene (B1212753) ether linker.
Identification of Key Pharmacophoric Features
Without a dedicated SAR study, the key pharmacophoric features of this compound remain speculative. A pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. Based on SAR studies of other benzoic acid derivatives, one could hypothesize the importance of the following features:
The Carboxylic Acid Group: This group is often crucial for activity, potentially acting as a hydrogen bond donor and acceptor or forming ionic interactions with positively charged residues (like arginine or lysine) in a protein binding pocket. nih.govpolyu.edu.hk Its position on the phenyl ring is typically critical.
The 4-Ethylphenoxy Moiety: This lipophilic group likely engages in hydrophobic or van der Waals interactions within a binding site. The nature and position of the substituent on this ring (in this case, an ethyl group at the para position) can significantly impact binding affinity and selectivity. mdpi.com
A comprehensive SAR study would be required to validate these hypotheses and to precisely map the key pharmacophoric features of this compound for any identified biological activity.
Elucidation of Structural Determinants for Observed Activity of this compound Remains an Area for Future Investigation
A comprehensive review of available scientific literature reveals a notable absence of specific research focused on the structural determinants of biological activity for the compound this compound. While the broader class of benzoic acid derivatives has been the subject of extensive structure-activity relationship (SAR) studies across various therapeutic targets, specific data detailing the mechanistic basis of action for this particular molecule is not publicly available.
SAR studies are fundamental in medicinal chemistry for optimizing the pharmacological profile of a lead compound. These studies typically involve the systematic modification of different parts of a molecule and the subsequent evaluation of how these changes affect its biological activity. For this compound, a thorough SAR investigation would involve modifications to its three key structural components: the benzoic acid ring, the phenoxy ring, and the methylene ether linker.
Key Structural Components for Potential SAR Studies:
Phenoxy Moiety: The 4-ethyl substituent on the phenoxy ring is a key feature. A systematic exploration of the structure-activity relationship would involve varying the nature and position of this substituent. For instance, investigating alkyl groups of different lengths and branching (e.g., methyl, propyl, isopropyl, tert-butyl) at the para position would elucidate the impact of lipophilicity and steric bulk in this region. Additionally, exploring other electronic-donating or -withdrawing groups (e.g., methoxy, chloro, trifluoromethyl) at various positions (ortho, meta, para) on the phenoxy ring would provide insights into the electronic requirements for optimal activity.
Methylene Ether Linker: The ether linkage and the methylene bridge provide a specific spatial orientation between the two aromatic rings. Studies could involve altering the length of the alkyl chain connecting the ether oxygen to the benzoic acid ring (e.g., creating an ethoxy or propoxy linker) to understand the optimal distance and flexibility between the two key pharmacophoric elements.
Without experimental data from such systematic studies, any discussion on the precise structural determinants for the observed activity of this compound would be purely speculative. The scientific community awaits dedicated research in this area to unlock the full therapeutic potential of this and related compounds.
Below is a hypothetical data table illustrating the kind of information that would be generated from a systematic SAR study of analogs of this compound. The biological activity data presented is for illustrative purposes only and is not based on experimental results.
Table 1: Hypothetical Structure-Activity Relationship Data for Analogs of this compound
| Compound ID | R1 (Benzoic Acid Position) | R2 (Phenoxy Substituent) | Linker (X) | Biological Activity (IC₅₀, µM) |
| Parent | 3-((4-Ethylphenoxy)methyl) | 4-Ethyl | -O-CH₂- | [Hypothetical Value] |
| Analog 1 | 2-((4-Ethylphenoxy)methyl) | 4-Ethyl | -O-CH₂- | [Hypothetical Value] |
| Analog 2 | 4-((4-Ethylphenoxy)methyl) | 4-Ethyl | -O-CH₂- | [Hypothetical Value] |
| Analog 3 | 3-((4-Methylphenoxy)methyl) | 4-Methyl | -O-CH₂- | [Hypothetical Value] |
| Analog 4 | 3-((4-Propylphenoxy)methyl) | 4-Propyl | -O-CH₂- | [Hypothetical Value] |
| Analog 5 | 3-((4-Chlorophenoxy)methyl) | 4-Chloro | -O-CH₂- | [Hypothetical Value] |
| Analog 6 | 3-(2-(4-Ethylphenoxy)ethyl) | 4-Ethyl | -O-CH₂-CH₂- | [Hypothetical Value] |
Applications As a Synthetic Intermediate and Precursor for Advanced Materials
Building Block in Complex Molecule Synthesis
The unique architecture of 3-[(4-Ethylphenoxy)methyl]benzoic acid, featuring a flexible ether bridge connecting two distinct aromatic systems—one bearing a reactive carboxylic acid group—positions it as a valuable intermediate in multi-step organic synthesis.
While specific instances of this compound being directly used in the total synthesis of a natural product are not prominently documented in scientific literature, its core structure is representative of motifs found in various natural compounds. The aryl ether linkage is a common feature in many biologically active natural products. The synthesis of such complex molecules often relies on the strategic coupling of prefabricated building blocks. acs.orgnih.govrsc.org Methodologies for creating aryl ethers are a significant area of research in organic chemistry. organic-chemistry.org A molecule like this compound could theoretically serve as a sophisticated starting material, providing a significant portion of a target molecule's carbon skeleton and reducing the number of synthetic steps required.
The phenoxybenzoic acid scaffold is a recognized structural motif in medicinal chemistry, often serving as the foundation for the development of new therapeutic agents. impactfactor.org Researchers have synthesized numerous derivatives of the parent compound, 3-phenoxybenzoic acid, to explore their pharmacological potential. These efforts have yielded compounds with a range of biological activities, including anti-inflammatory, antiplatelet, and antioxidant properties. researchgate.net
For instance, studies have demonstrated that by modifying the basic 3-phenoxybenzoic acid structure, it is possible to create new chemical entities that can interact with biological targets like peroxisome proliferator-activated receptors (PPARs) or inhibit protein glycation. researchgate.net The presence of the carboxylic acid group allows for straightforward conversion into esters, amides, and other functional derivatives, facilitating the creation of a library of analogs for structure-activity relationship (SAR) studies. The this compound molecule, with its specific substitution pattern, represents one such analog that can be used to probe these interactions or serve as a precursor for further chemical elaboration. researchgate.netresearchgate.net
Below is a table of representative 3-phenoxybenzoic acid derivatives and their investigated pharmacological activities.
| Compound Name | Investigated Activity | Reference |
| 2-Cyanoprop-2-yl 3-phenoxybenzoate | PPARγ agonist activity, glucokinase activation, inhibition of protein glycation | researchgate.net |
| N-Benzoyl-N′-4-bromophenyl-3-phenoxybenzamidine | Inhibition of dipeptidyl peptidase-4, antiplatelet and antioxidant properties | researchgate.net |
| Propyl imidate of 3-phenoxybenzoic acid | Moderate antiplatelet properties | researchgate.net |
The 3-phenoxybenzoic acid structure is of significant importance in the agrochemical industry. It is a well-known principal metabolite of synthetic pyrethroid insecticides, a major class of pesticides used worldwide in agriculture and for public health. rupahealth.comnih.govselleckchem.comresearchgate.net Pyrethroids such as permethrin, cypermethrin, and deltamethrin (B41696) are esters that, upon hydrolysis in the environment or in organisms, break down to yield 3-phenoxybenzoic acid (3-PBA) or related compounds. nih.govnih.gov
This metabolic relationship underscores the structural significance of the 3-phenoxybenzyl moiety. Consequently, compounds like 3-phenoxybenzaldehyde (B142659) and 3-phenoxybenzoic acid are crucial intermediates and building blocks for the chemical synthesis of these pyrethroids. nbinno.com The specific derivative, this compound, fits this structural class and can be considered a precursor or analog in the design and synthesis of new crop protection agents.
Polymer Chemistry Applications
The bifunctional nature of this compound—containing an aromatic ether structure and a reactive carboxylic acid group—makes it a candidate for applications in polymer science, both as a monomer for creating functional polymers and as a modifying agent in polymer networks.
In polymer chemistry, benzoic acid and its derivatives can serve as fundamental building blocks, or monomers, for the synthesis of polymers like polyesters and polyamides. ontosight.aimdpi.com The carboxylic acid group (–COOH) is reactive and can undergo condensation polymerization with monomers containing alcohol (–OH) or amine (–NH2) groups.
While direct polymerization of this compound is not widely reported, its structure allows for its potential incorporation into polymer chains. For example, it could be used as a co-monomer to introduce specific functionalities into a polymer backbone. The bulky phenoxymethyl (B101242) side group would influence the polymer's physical properties, such as its thermal stability, solubility, and mechanical characteristics. The synthesis of functional polymers through the direct polymerization of monomers containing specific side groups is a common strategy to tailor material properties. cmu.edu
Cross-linking is a process that links polymer chains together, forming a three-dimensional network that enhances the material's mechanical strength, thermal stability, and chemical resistance. This is achieved using cross-linking agents, which are molecules capable of forming covalent bonds between polymer chains. nih.gov
A molecule like this compound, which contains a single carboxylic acid group, would not typically function as a direct cross-linker (which usually requires at least two reactive groups). However, it can be used to modify existing polymers. For instance, the carboxylic acid can react with functional groups on a pre-formed polymer (e.g., hydroxyl groups on a polyester (B1180765) or epoxy groups on an epoxy resin), grafting the (4-ethylphenoxy)methylbenzoyl group onto the polymer backbone. This process, known as functionalization, can introduce new properties or provide reactive sites for subsequent cross-linking reactions. Various monomers with reactive functional groups, including carboxylic acids, are used to create polymers that can be cross-linked. kowachemical.com The process of forming a polymer network involves reacting the functional groups of the polymer chains with a suitable cross-linking agent. nih.gov
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. The design of this compound allows for various intermolecular interactions, such as hydrogen bonding via its carboxylic acid group and π-π stacking from its aromatic rings, making it a candidate for the construction of complex supramolecular assemblies.
Design of Molecular Switches and Sensors
As of the current body of scientific literature, there are no specific studies detailing the application of this compound in the design of molecular switches or sensors. Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli like light, pH, or temperature. While the structural components of this compound, such as its aromatic rings, could theoretically be functionalized to create photo-responsive or host-guest systems, no research has been published to demonstrate this application for this specific compound.
Formation of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with a wide range of applications, including gas storage and catalysis. cas.orgnih.gov The formation of these frameworks relies on the self-assembly of metal ions or clusters with organic ligands (for MOFs) or the covalent bonding of organic building blocks (for COFs). tcichemicals.comnih.gov
Benzoic acid and its derivatives are commonly employed as organic linkers in the synthesis of MOFs due to the coordinating ability of the carboxylate group. globethesis.combrieflands.comresearchgate.net In principle, the carboxylic acid moiety of this compound makes it a suitable candidate as a linker molecule. However, a review of available scientific databases and literature indicates that this compound has not yet been reported as a building block in any synthesized MOF or COF structures. The specific steric and electronic properties of this compound may influence the resulting framework geometry and stability, an area that remains open for future investigation.
Prodrug Design Strategies (Focus on Chemical Modification and Activation Mechanisms)
The prodrug approach is a well-established strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a pharmacologically active agent. A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical transformation in the body to release the active parent drug. scispace.com Benzoic acid derivatives are frequently utilized in prodrug design. nih.govresearchgate.netnih.gov
The structure of this compound can be chemically modified to create prodrugs. The primary site for such modification is the carboxylic acid group, which can be converted into various functional groups, most commonly esters. nih.govresearchgate.net
Chemical Modification:
The conversion of the carboxylic acid to an ester is a common strategy to enhance the lipophilicity of a drug, which can improve its absorption across biological membranes. nih.govresearchgate.net For this compound, this would involve reacting the carboxylic acid with an alcohol to form an ester linkage. The properties of the resulting prodrug can be tuned by varying the nature of the alcohol used. For example, esterification with a short-chain alcohol like ethanol (B145695) would create an ethyl ester, while using a more complex alcohol could introduce other desirable properties, such as targeting specific tissues.
Activation Mechanisms:
The release of the active drug, in this case, this compound, from its ester prodrug would typically occur through hydrolysis. This hydrolysis can be chemically driven, for instance, by the pH of the physiological environment, or more commonly, it is catalyzed by enzymes. Esterases are a class of enzymes abundant in the body, particularly in the plasma, liver, and other tissues, that efficiently cleave ester bonds to release the parent carboxylic acid and the alcohol. doi.org
The general mechanism for the enzymatic activation of a benzoic acid ester prodrug is illustrated below:
Step 1 (Hydrolysis): The ester prodrug of this compound is hydrolyzed by an esterase enzyme.
Step 2 (Release): This enzymatic cleavage breaks the ester bond, releasing the active drug, this compound, and the corresponding alcohol promoiety.
This strategy allows for the controlled release of the active compound at the desired site of action, potentially reducing side effects and improving therapeutic efficacy. While this represents a viable and well-precedented strategy, specific studies on the synthesis and biological evaluation of prodrugs derived from this compound have not been reported in the scientific literature.
Advanced Analytical Methodologies for Research of 3 4 Ethylphenoxy Methyl Benzoic Acid
Chromatographic Method Development for Purity and Isomeric Separation
Chromatographic methods are central to determining the purity of 3-[(4-Ethylphenoxy)methyl]benzoic acid, separating it from starting materials, intermediates, and potential isomers. The development of robust methods is a critical step in its analytical workflow.
A precise and accurate High-Performance Liquid Chromatography (HPLC) method is essential for the quantitative analysis and purity control of this compound. A typical reversed-phase HPLC (RP-HPLC) method would be developed and validated according to international guidelines (e.g., ICH Q2(R1)).
The method would likely utilize a C18 stationary phase, which is effective for separating nonpolar to moderately polar compounds. The mobile phase would be a gradient mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727), allowing for the efficient elution of the target compound and any impurities. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined by a UV scan.
Validation of the HPLC method ensures its reliability for its intended purpose. The validation process would include the assessment of several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the separation of the main peak from any other peaks.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the expected working concentration.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies at different concentration levels.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Below is an interactive table representing typical validation parameters for an HPLC method for a compound like this compound.
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ≤ 2.0% | < 1.0% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 0.999 |
While HPLC is the primary tool for non-volatile compounds like this compound, Gas Chromatography (GC) is invaluable for the analysis of volatile organic impurities or for the analysis of the compound after derivatization. The carboxylic acid group makes the parent compound non-volatile. Therefore, a derivatization step, such as esterification (e.g., methylation to form methyl 3-[(4-ethylphenoxy)methyl]benzoate), is required to increase its volatility for GC analysis.
A GC method would typically employ a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range for organic compounds. This technique is particularly useful for detecting residual solvents from the manufacturing process or for quantifying volatile starting materials.
If the synthesis of this compound could potentially introduce chiral centers, or if it were to be developed as a single enantiomer, then chiral chromatography would be necessary to determine its enantiomeric purity. Chiral separations are typically achieved using HPLC with a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for their broad applicability. The development of a chiral method would involve screening various CSPs and mobile phases to achieve baseline separation of the enantiomers.
Hyphenated Techniques for Metabolite and Degradant Identification (in vitro)
Understanding the metabolic and degradation pathways of a compound is critical. Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying metabolites from in vitro studies (e.g., incubation with liver microsomes or hepatocytes). The LC component separates the parent compound from its metabolites, while the mass spectrometer provides mass information and structural data.
In a typical workflow, samples from the in vitro incubation are injected into the LC-MS/MS system. The mass spectrometer is operated in full-scan mode to detect potential metabolites, which would have different mass-to-charge ratios (m/z) than the parent compound due to metabolic transformations like hydroxylation, oxidation, or conjugation. Once a potential metabolite is detected, product ion scans (MS/MS) are performed. In this mode, the ion of the potential metabolite is isolated and fragmented, and the resulting fragmentation pattern provides clues to its chemical structure.
Common metabolic transformations for a molecule like this compound could include:
Hydroxylation of the ethyl group.
Hydroxylation of the aromatic rings.
Oxidation of the ethyl group to a carboxylic acid.
Conjugation with glucuronic acid or sulfate.
The table below illustrates potential metabolites and their expected mass shifts.
| Parent Compound | Metabolic Reaction | Expected Mass Shift | Resulting Metabolite |
| This compound | Hydroxylation | +16 Da | Hydroxylated derivative |
| This compound | Glucuronidation | +176 Da | Glucuronide conjugate |
| This compound | Sulfation | +80 Da | Sulfate conjugate |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile products that may arise from the degradation of this compound under stress conditions (e.g., exposure to heat, light, or extreme pH). The sample would be analyzed directly if volatile degradants are expected, or after derivatization to analyze less volatile degradation products. The GC separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, which can be compared against spectral libraries (like NIST) for identification. For example, cleavage of the ether bond could potentially lead to the formation of volatile phenols like 4-ethylphenol (B45693).
In Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms
The synthesis of this compound, a molecule with a diaryl ether-like structure, involves multi-step chemical transformations. Understanding the kinetics and mechanisms of these reactions is crucial for process optimization, ensuring high yield, and maintaining product purity. In situ spectroscopic techniques are invaluable tools for real-time analysis of the reaction mixture without the need for sampling, providing a continuous stream of data on the concentration of reactants, intermediates, and products. This allows for a detailed investigation of reaction pathways and the identification of rate-determining steps.
A plausible and common synthetic route to this compound is a two-step process. The first step involves a Williamson ether synthesis, where a salt of 4-ethylphenol reacts with an ester of 3-(bromomethyl)benzoic acid, such as methyl 3-(bromomethyl)benzoate, to form the ether linkage. The second step is the hydrolysis of the resulting ester, methyl 3-[(4-Ethylphenoxy)methyl]benzoate, to yield the final carboxylic acid product. In situ monitoring can be applied to both stages of this synthesis.
Real-time FT-IR and Raman Spectroscopy
Real-time Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful, non-invasive techniques for monitoring the progress of chemical reactions by tracking changes in the vibrational modes of molecules. masterorganicchemistry.comaiche.org These methods are particularly well-suited for observing the transformation of functional groups, which is central to the synthesis of this compound. By inserting a probe directly into the reaction vessel, spectra can be collected continuously, providing a real-time profile of the reaction.
In the context of the proposed Williamson ether synthesis step, FT-IR and Raman spectroscopy can track the consumption of reactants and the formation of the ether product. Key vibrational bands can be monitored to follow the reaction kinetics. For instance, the disappearance of the C-Br stretching vibration from the reactant, methyl 3-(bromomethyl)benzoate, and the concurrent appearance of the characteristic C-O-C (ether) stretching bands of the product, methyl 3-[(4-Ethylphenoxy)methyl]benzoate, can be quantitatively measured.
Hypothetical FT-IR/Raman Monitoring Data for Williamson Ether Synthesis Step
| Time (minutes) | Reactant Peak Intensity (C-Br stretch, ~650 cm⁻¹) | Product Peak Intensity (C-O-C stretch, ~1240 cm⁻¹) |
|---|---|---|
| 0 | 1.00 | 0.00 |
| 15 | 0.75 | 0.25 |
| 30 | 0.50 | 0.50 |
| 60 | 0.25 | 0.75 |
For the subsequent hydrolysis step, these techniques can monitor the conversion of the ester to the carboxylic acid. This would be observed by the decrease in the intensity of the ester carbonyl (C=O) stretching peak (typically around 1720 cm⁻¹) and the simultaneous increase in the intensity of the carboxylic acid carbonyl peak (around 1700 cm⁻¹) and the broad O-H stretching band (2500-3300 cm⁻¹). youtube.com This data allows for the precise determination of the reaction endpoint and can help in understanding the mechanism of hydrolysis under the specific reaction conditions.
NMR Spectroscopy for Reaction Progress Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules in solution, making it an excellent tool for monitoring reaction progress and identifying intermediates. nih.govresearchgate.net With the advent of flow-NMR setups and benchtop NMR spectrometers, it is increasingly feasible to monitor reactions in real-time. nih.gov
For the synthesis of this compound, ¹H NMR spectroscopy is particularly useful. During the initial Williamson ether synthesis step, the chemical environment of the benzylic protons (-CH₂-) changes significantly. In the reactant, methyl 3-(bromomethyl)benzoate, these protons would appear as a singlet at a specific chemical shift (e.g., ~4.5 ppm). As the reaction proceeds and the ether linkage is formed, these protons in the product, methyl 3-[(4-Ethylphenoxy)methyl]benzoate, will shift to a different resonance position (e.g., ~5.1 ppm).
By integrating the signals corresponding to the benzylic protons of both the reactant and the product over time, a quantitative measure of the reaction conversion can be obtained. This allows for the calculation of reaction rates and the investigation of kinetic parameters.
Hypothetical ¹H NMR Monitoring Data for Williamson Ether Synthesis Step
| Time (minutes) | Reactant Signal Integral (-CH₂Br, ~4.5 ppm) | Product Signal Integral (-CH₂O-, ~5.1 ppm) | % Conversion |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0 |
| 20 | 0.68 | 0.32 | 32 |
| 40 | 0.45 | 0.55 | 55 |
| 60 | 0.28 | 0.72 | 72 |
Similarly, for the hydrolysis of the methyl ester to the final carboxylic acid, ¹H NMR can be used to monitor the disappearance of the methyl ester's singlet peak (typically around 3.9 ppm). The completion of the reaction is indicated by the complete disappearance of this signal. This real-time monitoring provides precise control over the reaction and helps in optimizing conditions to avoid side reactions or incomplete conversion. chemrxiv.org
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of phenoxybenzoic acids traditionally relies on methods such as the Ullmann condensation, which often involves copper catalysts, high temperatures, and polar aprotic solvents. While effective, these methods present challenges related to metal contamination, energy consumption, and waste generation. Future research must prioritize the development of novel and sustainable synthetic routes.
Key areas for investigation include:
Green Ullmann-Type Couplings: Research into modern Ullmann reactions could yield more sustainable protocols. researchgate.netnih.gov This involves exploring ligand-free systems, recyclable heterogeneous copper catalysts (such as copper nanoparticles), and the use of greener solvents like biomass-derived furfuryl alcohol or even water. researchgate.netrsc.orgnih.gov Such advancements would reduce the environmental impact and cost of synthesis.
Microwave and Ultrasound-Assisted Synthesis: The application of microwave or ultrasound irradiation can dramatically reduce reaction times and improve energy efficiency compared to conventional heating, offering a more sustainable approach to synthesis. researchgate.net
Biocatalytic and Microbial Synthesis: A forward-looking, albeit challenging, avenue is the exploration of enzymatic or whole-cell biocatalysis. nih.gov While currently applied to simpler precursors like 4-hydroxybenzoic acid, future synthetic biology efforts could engineer pathways to produce more complex structures from renewable feedstocks, offering an exceptionally sustainable long-term goal. nih.govresearchgate.net
| Parameter | Traditional Synthesis (e.g., Ullmann) | Potential Sustainable Route |
|---|---|---|
| Catalyst | Homogeneous Copper Salts | Recyclable Heterogeneous Nanoparticles researchgate.net |
| Solvent | High-boiling polar aprotics (e.g., DMF) | Biomass-derived or aqueous media rsc.org |
| Energy Source | Conventional heating (high energy) | Microwave/Ultrasound irradiation researchgate.net |
| Waste Profile | Metal contaminants, organic solvent waste | Reduced waste, biodegradable solvents |
Exploration of New Biological Targets and Mechanistic Pathways
The structural similarity of 3-[(4-Ethylphenoxy)methyl]benzoic acid to other bioactive molecules suggests a rich field for pharmacological investigation. The related compound, 3-phenoxybenzoic acid (3-PBA), is a well-known metabolite of pyrethroid insecticides and has been studied for its interaction with various biological systems. rupahealth.comnih.gov This precedent provides a logical starting point for exploring the bioactivity of the title compound.
Unexplored avenues include:
Anti-inflammatory and Analgesic Activity: Many benzoic acid derivatives exhibit anti-inflammatory properties. globalresearchonline.net Future studies could screen this compound for its ability to modulate key inflammatory pathways, such as cyclooxygenase (COX) enzyme activity or cytokine production.
Enzyme Inhibition: The phenoxybenzoic acid scaffold is present in inhibitors of various enzymes. Research could target its potential to inhibit dipeptidyl peptidase-4 (implicated in diabetes), neuraminidase (a target for influenza), or carbonic anhydrases (relevant to glaucoma and cancer). researchgate.netnih.govnih.govresearchgate.net
Endocrine and Metabolic System Interactions: Given that 3-PBA can bind to the thyroid hormone transporter transthyretin and is considered a potential endocrine disruptor, it is crucial to investigate whether this compound interacts with nuclear receptors or other components of the endocrine system. dtu.dknih.gov
| Potential Biological Target Class | Example from Related Compounds | Potential Therapeutic Area |
|---|---|---|
| Metabolic Enzymes | Dipeptidyl peptidase-4 researchgate.net | Diabetes |
| Viral Enzymes | Influenza Neuraminidase nih.gov | Infectious Disease |
| Transport Proteins | Transthyretin dtu.dk | Endocrinology, Neurology |
| Inflammatory Enzymes | Cyclooxygenase (COX) | Pain and Inflammation |
Integration into Emerging Functional Materials
The defined chemical structure of this compound makes it an attractive building block, or synthon, for materials science. The carboxylic acid group provides a reactive handle for polymerization or coordination, while the aromatic rings offer rigidity and potential for π-π stacking interactions.
Future research could focus on:
Liquid Crystalline Polymers: Simple benzoic acid derivatives are precursors to high-performance liquid crystalline polymers. The specific geometry of this compound could be exploited to synthesize novel polymers with unique thermal and optical properties. nih.gov
Metal-Organic Frameworks (MOFs): The carboxylic acid can act as a linker to coordinate with metal ions, forming highly porous and crystalline MOFs. These materials could be designed for applications in gas storage, separation, or catalysis.
Photosensitive Materials and Dyes: The aromatic core is a chromophore that could be functionalized to create novel dyes or photosensitive materials for use in electronics or sensor technology.
Advanced Computational Design of Derivatives with Tailored Properties
In silico methods are powerful tools for accelerating the discovery of new molecules with desired functions. A systematic computational investigation of the this compound scaffold could guide the synthesis of derivatives with optimized properties.
Prospective computational studies include:
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of derivatives and evaluating their biological activity, QSAR models can be built to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular Docking and Pharmacophore Modeling: For a specific biological target (e.g., an enzyme active site), molecular docking can predict the binding mode and affinity of the compound and its derivatives. nih.govresearchgate.net This allows for the rational design of modifications—such as altering ring substitution patterns or the nature of the linker—to enhance binding and selectivity. acs.org
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.gov
Application in Chemical Biology Tools and Probes
To elucidate the mechanistic pathways and identify the direct cellular binding partners of this compound, it can be developed into a suite of chemical biology probes. This involves strategically modifying the core structure without abolishing its inherent biological activity.
Future research should aim to synthesize:
Fluorescent Probes: By attaching a fluorophore to a non-critical position on the molecule, its uptake, distribution, and localization within cells can be visualized using fluorescence microscopy.
Affinity-Based Probes: Incorporating a photo-reactive group (e.g., benzophenone) and a reporter tag (e.g., biotin) would create a probe for photoaffinity labeling. frontiersin.org Upon binding to its target protein and exposure to UV light, the probe forms a covalent bond, allowing for the subsequent isolation and identification of the target protein.
Activity-Based Probes: The introduction of a bio-orthogonal handle, such as an alkyne or azide, would enable the use of "click chemistry" to attach reporter tags after the probe has interacted with its biological targets in a complex system like a cell lysate. frontiersin.org This is a powerful method for proteome-wide target profiling.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-[(4-Ethylphenoxy)methyl]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, triazine-based intermediates (e.g., 4,6-diphenoxy-1,3,5-triazin-2-yl derivatives) can react with benzoic acid precursors under controlled conditions. Key parameters include:
- Temperature : 50–60°C for efficient coupling .
- Reagents : Use of DIPEA (diisopropylethylamine) as a base to deprotonate intermediates and facilitate nucleophilic attack .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .
- Yield Optimization : Adjust stoichiometry (e.g., 1.0–1.2 equiv. of reactants) and monitor reaction progress via TLC (hexane/EtOH, 1:1) .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?
- Methodological Answer :
- 1H NMR : Look for characteristic signals:
- δ 3.77 ppm (OCH3 in methoxy derivatives) .
- δ 6.97–7.74 ppm (aromatic protons from ethylphenoxy and benzoic acid moieties) .
- δ 12.93 ppm (broad singlet for COOH) .
- 13C NMR : Key signals include δ 166–172 ppm (C=O of carboxylic acid) and δ 145–156 ppm (aromatic carbons adjacent to oxygen) .
- Melting Point : Compare observed values (e.g., 233–236°C) with literature data to verify purity .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectral data for structurally similar benzoic acid derivatives?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference in NMR .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
- X-ray Crystallography : Confirm absolute configuration when unexpected dihedral angles or tautomeric forms are suspected .
- Computational Modeling : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes to validate functional groups .
Q. How can retrosynthetic analysis guide the design of novel derivatives with enhanced bioactivity?
- Methodological Answer :
- Core Modification : Replace the ethyl group on the phenoxy moiety with electron-withdrawing groups (e.g., -CN, -NO2) to modulate electronic effects .
- Linker Variation : Substitute the methylene bridge (-CH2-) with sulfonyl (-SO2-) or carbonyl (-CO-) groups to alter steric and electronic profiles .
- Biological Screening : Use enzyme inhibition assays (e.g., COX-2) to correlate structural changes with activity. For example, methoxy derivatives show improved solubility for in vitro testing .
Q. What are the best practices for evaluating the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- pH-Dependent Studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC .
- Accelerated Stability Testing : Expose to elevated temperatures (40–60°C) and humidity (75% RH) to predict shelf life .
- Protective Formulations : Encapsulate in cyclodextrins or lipid nanoparticles to reduce hydrolysis in acidic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
